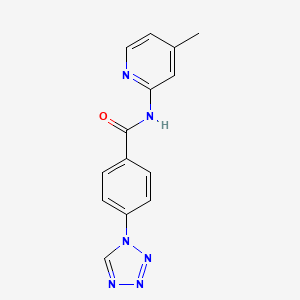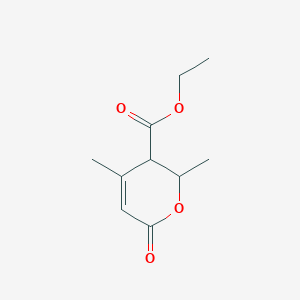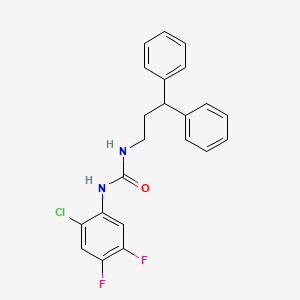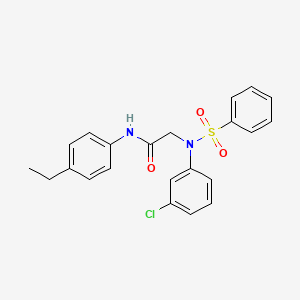
N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that features a pyridine ring substituted with a methyl group at the 4-position and a benzamide moiety linked to a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. A common route might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling with Benzamide: The tetrazole derivative can then be coupled with a benzamide precursor using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Pyridine Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkylated or arylated tetrazole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving tetrazole and pyridine derivatives.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE would depend on its specific biological target. Generally, such compounds might act by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing substrate access.
Modulating Receptors: Interacting with receptor sites to either activate or inhibit their function.
Pathways Involved: Could involve pathways related to inflammation, cell signaling, or metabolic processes.
相似化合物的比较
Similar Compounds
N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an amide.
N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)ANILINE: Similar structure but with an aniline group instead of a benzamide.
Uniqueness
N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.
属性
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-6-7-15-13(8-10)17-14(21)11-2-4-12(5-3-11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZMEGTZACIMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B6109854.png)
![N-(1-cycloheptyl-3-piperidinyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B6109862.png)


![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6109872.png)
![N-{[1-(3-chloro-4-hydroxy-5-methoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6109881.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6109890.png)
![6-[2-(benzoylamino)-5-methylphenyl]-6-oxohexanoic acid](/img/structure/B6109901.png)
![N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6109903.png)
![1-(dimethylamino)-3-[2-({[2-(2-fluorophenyl)ethyl]amino}methyl)-4-methoxyphenoxy]-2-propanol](/img/structure/B6109908.png)
![Ethyl 4-[[2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B6109921.png)
![N-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B6109928.png)
![{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxy-6-(prop-2-en-1-yl)phenoxy}acetic acid](/img/structure/B6109935.png)

